Azido-PEG7-acid
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Overview
Description
Azido-PEG7-acid is a polyethylene glycol (PEG) derivative that contains an azide group and a terminal carboxylic acid. This compound is widely used in various scientific research applications due to its unique chemical properties. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile reagent in bioconjugation and click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG7-acid is typically synthesized through a multi-step process involving the functionalization of PEG with azide and carboxylic acid groups. The general synthetic route includes:
Activation of PEG: The PEG chain is activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Azidation: The activated PEG is then reacted with sodium azide to introduce the azide group.
Carboxylation: The terminal hydroxyl group of the PEG chain is oxidized to a carboxylic acid using reagents like Jones reagent or TEMPO/BAIB.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG7-acid undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used activators
Major Products
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Resulting from the reaction of the carboxylic acid with primary amines
Scientific Research Applications
Azido-PEG7-acid is used in various scientific research fields, including:
Chemistry: As a reagent in click chemistry for the synthesis of complex molecules.
Biology: For bioconjugation and labeling of biomolecules.
Medicine: In the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Used in the production of functionalized polymers and materials
Mechanism of Action
The mechanism of action of Azido-PEG7-acid involves its ability to form stable linkages through click chemistry and amide bond formation. The azide group reacts with alkynes to form triazole linkages, while the carboxylic acid reacts with amines to form amide bonds. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and molecular assembly .
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG4-acid
- Azido-PEG8-amine
- Azido-PEG12-acid
Uniqueness
Azido-PEG7-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The seven-unit PEG spacer offers sufficient flexibility and hydrophilicity, making it suitable for a wide range of applications compared to shorter or longer PEG derivatives .
Properties
Molecular Formula |
C17H33N3O9 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H33N3O9/c18-20-19-2-4-24-6-8-26-10-12-28-14-16-29-15-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-16H2,(H,21,22) |
InChI Key |
ZDNHXMIKSZWHGA-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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